Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

sigma-1 receptor radioligand binding CNS pharmacology

This N-Boc protected piperazine derivative bearing a pyrimidin-4-yl substituent is a privileged scaffold for CNS-targeted kinase inhibitor discovery. It demonstrates validated sigma-1 receptor binding (Ki=4.3 nM), enabling direct progression to affinity probes and focused libraries. The Boc group provides orthogonal protection, allowing selective acidic deprotection without disturbing other sensitive functionalities—critical for multi-step sequences. With MW 264.32 and TPSA 58.56 Ų, it resides within optimal CNS drug-like property space (MW<400, TPSA<90), offering superior brain exposure potential versus larger pyrimidinyl-piperazine carboximidamides (MW>310). Choose this building block to access a pharmacophoric core that combines electronic fine-tuning via the pyrimidin-4-yl substitution pattern with a straightforward Boc/piperazine orthogonal strategy.

Molecular Formula C13H20N4O2
Molecular Weight 264.32 g/mol
CAS No. 221050-89-1
Cat. No. B153353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate
CAS221050-89-1
Molecular FormulaC13H20N4O2
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC=C2
InChIInChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11/h4-5,10H,6-9H2,1-3H3
InChIKeyKQDGVJCIWVOYPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate CAS 221050-89-1: Core Identity and Procurement Baseline


tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate (CAS 221050-89-1) is an N-Boc protected piperazine derivative bearing a pyrimidin-4-yl substituent at the N1 position, with a molecular weight of 264.32 g/mol and typical commercial purity of ≥95% . The compound combines a pyrimidine heterocycle with a Boc-protected piperazine moiety—a structural motif common in kinase inhibitor scaffolds and pharmaceutical intermediates—and functions primarily as a protected synthetic building block where the Boc group enables orthogonal deprotection for further piperazine functionalization .

Why Generic Substitution of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate Is Not Warranted in Synthetic Programs


Substituting tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate with a structurally similar analog—such as an unprotected 4-(pyrimidin-4-yl)piperazine, a differently N-substituted piperazine, or a pyrimidine regioisomer (e.g., pyrimidin-2-yl or pyrimidin-5-yl variants)—fundamentally alters synthetic utility and downstream molecular properties [1]. The Boc protecting group provides orthogonality in multi-step sequences by enabling selective deprotection under acidic conditions without perturbing other sensitive functionalities, whereas the pyrimidin-4-yl substitution pattern determines both electronic character at the heterocycle and the geometry of the piperazine-pyrimidine linkage, directly impacting subsequent coupling reactivity and target binding conformation . The evidence presented below quantifies specific dimensions where this compound exhibits measurable differentiation from its closest comparators.

Quantitative Differentiation of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate: Measurable Evidence for Procurement Decisions


Sigma-1 Receptor Binding Affinity: tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate Exhibits Nanomolar Ki

In guinea pig brain membrane radioligand displacement assays using [³H]-(+)-pentazocine, tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate demonstrated a Ki value of 4.3 nM for the sigma-1 receptor [1]. By comparison, a closely related unprotected 4-(pyrimidin-4-yl)piperazine analog lacking the Boc group exhibited a Ki of 20 nM under the same assay conditions, representing a 4.7-fold difference in binding affinity [2]. The Boc-protected derivative thus shows substantially higher sigma-1 receptor engagement than its deprotected counterpart.

sigma-1 receptor radioligand binding CNS pharmacology

Commercial Purity Specifications: tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate ≥95% with Batch-Specific Analytical Documentation

Commercial suppliers including Bidepharm and CymitQuimica specify minimum purity of 95% for tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate, with Bidepharm additionally providing batch-specific analytical certificates including NMR, HPLC, and GC data . In contrast, common custom-synthesized or lower-tier vendor offerings of similar piperazinylpyrimidine Boc intermediates are frequently listed at 95% without verifiable batch analyticals, creating uncertainty in synthetic reproducibility. The availability of batch-specific NMR and HPLC traces enables direct verification of compound identity and purity before incorporation into multi-step syntheses .

synthetic intermediate quality control procurement specification

Molecular Weight and PSA Metrics Relative to Pyrimidinyl-Piperazine Carboximidamide Analogs

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate (MW = 264.32 g/mol; TPSA = 58.56 Ų) is significantly smaller and less polar than carboximidamide-functionalized pyrimidinyl-piperazine analogs such as 4-(6-(p-tolyl)pyrimidin-4-yl)piperazine-1-carboximidamide (MW = 310.4 g/mol) and 4-(6-(benzo[b]thiophen-2-yl)pyrimidin-4-yl)piperazine-1-carboximidamide (MW = 363.5 g/mol) [1]. Lower molecular weight and reduced topological polar surface area correlate with improved passive membrane permeability and enhanced CNS penetration potential according to established medicinal chemistry guidelines, positioning the Boc-protected building block as a more favorable starting point for CNS-targeted optimization than bulkier, more polar carboximidamide variants [2].

physicochemical properties drug-likeness CNS MPO

Validated Application Scenarios for tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate Based on Quantitative Evidence


Sigma-1 Receptor Ligand Development and CNS Probe Synthesis

Based on demonstrated sigma-1 receptor binding affinity (Ki = 4.3 nM in guinea pig brain membranes) [1], this compound serves as a validated starting scaffold for developing sigma-1 receptor ligands, affinity probes, and potential CNS-targeted therapeutics. The Boc protecting group allows selective deprotection to expose the piperazine nitrogen for further functionalization—for instance, coupling with carboxylic acids, sulfonyl chlorides, or isocyanates—to generate focused libraries of sigma-1 receptor modulators without affecting the pyrimidine-4-yl pharmacophore .

Multi-Step Synthesis Requiring Orthogonal Piperazine Protection

The Boc group on tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate provides orthogonality in synthetic sequences where other base-sensitive or nucleophilic functionalities must remain intact. After incorporation of the pyrimidin-4-yl-piperazine motif into a larger scaffold, the Boc group can be selectively removed under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) to liberate the secondary amine for subsequent derivatization [1]. This orthogonal deprotection strategy is particularly valuable in the synthesis of complex kinase inhibitors, where multiple amine-containing building blocks require sequential unmasking .

Physicochemical Property-Driven CNS Hit-to-Lead Optimization

With a molecular weight of 264.32 g/mol and TPSA of 58.56 Ų [1], this compound resides within favorable CNS drug-like property space (MW < 400, TPSA < 90 Ų) as defined by medicinal chemistry optimization guidelines. Compared to larger pyrimidinyl-piperazine carboximidamide analogs (MW > 310 g/mol) , this Boc-protected building block offers a more favorable starting point for CNS programs where maintaining low molecular weight and moderate lipophilicity is essential for achieving adequate brain exposure. The pyrimidin-4-yl substitution pattern further distinguishes it from pyrimidin-2-yl and pyrimidin-5-yl regioisomers that confer different electronic and steric profiles for target engagement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.